(R)-Selisistat

Description

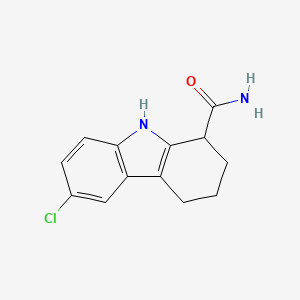

Selective inhibitor of SIRT1 that does not inhibit histone deacetylase (HDAC) or other sirtuin deacetylase family members (IC50 values are 98, 19600, 48700, > 100000 and > 100000 nM for SIRT1, SIRT2, SIRT3, HDAC and NADase respectively). Enhances p53 acetylation in response to DNA damaging agents.

structure in first source

Properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZYTVDVLBBXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964442 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49843-98-3 | |

| Record name | EX 527 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49843-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selisistat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049843983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selisistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELISISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L19ECD5014 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Selisistat and Its Interaction with SIRT1: A Technical Guide

An In-depth Examination of the Mechanism of Action of the Sirtuin 1 Inhibitor, Selisistat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of Selisistat on Sirtuin 1 (SIRT1), a critical NAD+-dependent deacetylase involved in a myriad of cellular processes. A crucial clarification is addressed herein: the inhibitory activity of the compound known as Selisistat (or EX-527) resides exclusively in its (S)-enantiomer, while the (R)-enantiomer is inactive. This document will delve into the specifics of the active (S)-isomer's interaction with SIRT1, detailing its binding kinetics, downstream cellular effects, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to Selisistat and SIRT1

Sirtuin 1 (SIRT1) is a class III histone deacetylase (HDAC) that plays a pivotal role in regulating cellular metabolism, stress responses, and longevity. It deacetylates a wide range of protein substrates, including histones and transcription factors, in an NAD+-dependent manner. Given its central role in cellular function, SIRT1 has emerged as a significant therapeutic target for various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Selisistat, also known as EX-527, is a potent and selective inhibitor of SIRT1. It is a synthetic indole (B1671886) derivative that has been extensively used as a chemical probe to investigate the biological functions of SIRT1. It is critical to note that Selisistat is a racemic mixture, and its biological activity is stereospecific. The (S)-enantiomer, also referred to as EX-243, is the active inhibitor of SIRT1, while the (R)-enantiomer (EX-242) is inactive[1]. Therefore, for the remainder of this guide, "Selisistat" will refer to the active (S)-enantiomer unless otherwise specified.

Mechanism of Action of (S)-Selisistat on SIRT1

Binding Kinetics and Inhibition Profile

(S)-Selisistat acts as an uncompetitive inhibitor of SIRT1 with respect to the co-substrate NAD+[1]. This mode of inhibition signifies that (S)-Selisistat does not bind to the free SIRT1 enzyme but rather to the SIRT1-NAD+ complex. The formation of this ternary complex is a prerequisite for the inhibitory action of (S)-Selisistat. The inhibitor binds within the nicotinamide (B372718) binding pocket (the C-pocket) of SIRT1, a site that is formed after NAD+ binds to the enzyme[1]. This uncompetitive mechanism implies that the inhibitory potency of (S)-Selisistat is dependent on the concentration of NAD+.

Molecular Interactions and Binding Site

Crystallographic studies of SIRT1 in complex with an analog of (S)-Selisistat have revealed the molecular basis of its inhibitory activity. The inhibitor occupies the C-pocket, where nicotinamide, a byproduct of the deacetylation reaction, would normally bind[1]. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues of the SIRT1 enzyme. The presence of the inhibitor in this pocket prevents the catalytic cycle from proceeding to completion.

Quantitative Data on SIRT1 Inhibition

The inhibitory potency of Selisistat has been quantified in numerous studies, with IC50 values varying depending on the assay conditions and the specific form of the inhibitor used (racemic vs. enantiomerically pure).

| Inhibitor Form | Target | IC50 Value | Assay Conditions | Reference |

| (S)-Selisistat (EX-243) | SIRT1 | 98 nM | Bacterially expressed human SIRT1 | [2] |

| (S)-Selisistat (EX-243) | SIRT1 | 38 nM | Cell-free assay | [3] |

| (S)-Selisistat (analog) | SIRT1 | 60 nM | Not specified | [1] |

| Racemic Selisistat (EX-527) | SIRT1 | 123 nM | Not specified | [4] |

| Racemic Selisistat (EX-527) | SIRT1 | 98 nM | Recombinant human SIRT1 | [5] |

| Racemic Selisistat (EX-527) | SIRT2 | 19.6 µM | Cell-free assay | [3] |

| Racemic Selisistat (EX-527) | SIRT3 | 48.7 µM | Cell-free assay | [3] |

| (R)-Selisistat (EX-242) | SIRT1 | > 100 µM | Not specified |

Table 1: IC50 values of Selisistat enantiomers and racemic mixture against Sirtuins.

Downstream Signaling Pathways Affected by (S)-Selisistat

The inhibition of SIRT1 by (S)-Selisistat leads to the hyperacetylation of various SIRT1 substrates, thereby modulating their activity and downstream signaling pathways.

The p53 Pathway

One of the most well-characterized downstream effects of SIRT1 inhibition is the increased acetylation of the tumor suppressor protein p53. SIRT1 deacetylates p53 at lysine (B10760008) 382 (K382), a modification that attenuates p53's transcriptional activity and promotes its degradation. By inhibiting SIRT1, (S)-Selisistat leads to the accumulation of acetylated p53, which in turn enhances p53-mediated apoptosis and cell cycle arrest in response to cellular stress[6][7].

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Selisistat: A Technical Whitepaper on its Discovery, Synthesis, and Pathway of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. It was first identified in 2005 through high-throughput screening of chemical libraries. While the user's query specifically mentioned (R)-Selisistat, it is crucial to note that Selisistat is a racemic mixture. The biological activity resides in the (S)-enantiomer, while the (R)-enantiomer is considered inactive. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and mechanism of action of Selisistat, with a focus on its interaction with the SIRT1 signaling pathway. Quantitative data on its inhibitory activity and detailed experimental protocols are also presented to support further research and development.

Discovery of Selisistat (EX-527)

Selisistat was discovered in 2005 by scientists at Elixir Pharmaceuticals through a high-throughput screening of their compound libraries to identify inhibitors of the SIRT1 enzyme.[1] The indole-based compound, then designated EX-527, emerged as a promising hit due to its potent and selective inhibition of SIRT1. Subsequent studies confirmed its mechanism of action and its potential as a therapeutic agent, particularly in the context of Huntington's disease, and it has since been investigated in clinical trials.[2][3][4][5]

Stereochemistry and Activity

A critical aspect of Selisistat's pharmacology is its stereochemistry. The commercially available and clinically tested compound is a racemic mixture of two enantiomers: (S)-Selisistat and this compound. Through chiral separation and individual testing, it was determined that the (S)-enantiomer is the active inhibitor of SIRT1, while the (R)-enantiomer is inactive.[1] This distinction is vital for researchers designing experiments or interpreting structure-activity relationships.

Chemical Synthesis Pathway

The synthesis of Selisistat is achieved through a multi-step process, with the core structure being formed via a Bischler indole (B1671886) synthesis. The general synthetic route is outlined below.

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnnp.bmj.com [jnnp.bmj.com]

- 4. neurology.org [neurology.org]

- 5. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Selisistat vs. Selisistat (EX-527) Enantiomer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in a myriad of cellular processes, including stress resistance, metabolism, and aging. As with many chiral molecules, the biological activity of Selisistat is stereospecific. This technical guide provides an in-depth analysis of the differential activity of the (R)- and (S)-enantiomers of Selisistat, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Findings: Enantioselective Inhibition of SIRT1

Selisistat (EX-527) is a racemic mixture, and its inhibitory activity against SIRT1 is almost exclusively attributed to the (S)-enantiomer. The (R)-enantiomer is largely considered inactive.[1] This significant difference in potency underscores the importance of stereochemistry in drug design and evaluation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of the individual enantiomers of Selisistat against SIRT1, as well as the racemic mixture. The data clearly demonstrates the superior potency of the (S)-enantiomer.

| Compound | Target | IC50 | Reference |

| (S)-Selisistat (EX-243) | SIRT1 | 123 nM | Napper et al. |

| (R)-Selisistat (EX-242) | SIRT1 | > 100 µM | Napper et al. |

| Selisistat (EX-527, racemic) | SIRT1 | 98 nM | Napper et al. |

| Selisistat (EX-527, racemic) | SIRT1 | 38 nM | Solomon et al. |

| (S)-Selisistat (EX-243) | SIRT2 | 19.6 µM | Napper et al. |

| (S)-Selisistat (EX-243) | SIRT3 | 48.7 µM | Napper et al. |

Note: IC50 values can vary between studies depending on the specific assay conditions.

Mechanism of Action: Uncompetitive Inhibition

The inhibitory mechanism of the active (S)-enantiomer of Selisistat is non-competitive with respect to the acetylated peptide substrate and uncompetitive with respect to the co-substrate NAD+.[1] This means the inhibitor binds to the enzyme-NAD+ complex, preventing the catalytic reaction from proceeding.

Signaling Pathway

The following diagram illustrates the canonical SIRT1 deacetylation pathway and the point of inhibition by (S)-Selisistat.

Caption: SIRT1 deacetylation pathway and inhibition by (S)-Selisistat.

Experimental Protocols

Chiral Separation of Selisistat Enantiomers

The (R)- and (S)-enantiomers of Selisistat (EX-527) are separated from the racemic mixture using chiral high-performance liquid chromatography (HPLC).[2]

-

Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD), is used.

-

Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent like isopropanol (B130326) or ethanol (B145695) is typically employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the compound has significant absorbance is used to monitor the elution of the enantiomers.

SIRT1 Inhibition Assay (Fluorimetric)

This assay is commonly used to determine the IC50 values of compounds against SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluor de Lys-SIRT1 substrate (a p53-derived peptide with a fluorophore-quencher pair)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Test compounds (this compound, (S)-Selisistat, racemic Selisistat) dissolved in DMSO

-

96-well microplate (black, for fluorescence measurements)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

In the wells of the 96-well plate, add the assay buffer, recombinant SIRT1 enzyme, and the test compound dilutions.

-

Initiate the enzymatic reaction by adding NAD+ and the Fluor de Lys-SIRT1 substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Stop the reaction and initiate the development of the fluorescent signal by adding the developer solution.

-

Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes).

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and plot the data to determine the IC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the enantiomeric activity of Selisistat.

Caption: Workflow for determining the enantioselective activity of Selisistat.

Conclusion

The data and experimental evidence overwhelmingly indicate that the inhibitory activity of Selisistat (EX-527) against SIRT1 resides in its (S)-enantiomer. The (R)-enantiomer is orders of magnitude less potent, rendering it essentially inactive at concentrations where the (S)-enantiomer is highly effective. This enantioselective activity highlights a critical aspect of drug development, where the stereochemistry of a molecule can dictate its biological function. For researchers utilizing Selisistat as a chemical probe to study SIRT1, it is imperative to consider that the observed effects are due to the action of the (S)-enantiomer. Future drug development efforts targeting SIRT1 should focus on the synthesis and optimization of the (S)-enantiomeric form of this and related chemical scaffolds.

References

(R)-Selisistat: A Technical Profile on SIRT1 Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Selisistat (also known as EX-527 or SEN0014196), a potent and widely studied inhibitor of Sirtuin 1 (SIRT1). Selisistat is a cell-permeable indole (B1671886) compound that has been instrumental in elucidating the physiological roles of SIRT1.[1] While the compound is often used as a racemic mixture, studies have shown that the (S)-enantiomer is the biologically active isomer, whereas the (R)-enantiomer is considered inactive.[2] This document compiles quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and visualizes key concepts related to its mechanism and evaluation.

Quantitative Selectivity Profile

Selisistat exhibits high potency and selectivity for SIRT1 over other sirtuin isoforms, particularly SIRT2 and SIRT3.[3][4] It does not significantly inhibit SIRT4-7 or class I/II histone deacetylases (HDACs) at concentrations up to 100 μM.[5] The half-maximal inhibitory concentration (IC50) values can vary between studies, likely due to differences in assay conditions, such as the specific substrate and NAD+ concentrations used.[2]

The table below summarizes the representative IC50 values for Selisistat against various sirtuin isoforms as reported in the literature.

| Target Enzyme | IC50 Value | Fold Selectivity vs. SIRT1 (Approx.) | Reference |

| SIRT1 | 38 nM - 123 nM | - | [5][6][7] |

| SIRT2 | 19.6 µM | ~515x | [5][8] |

| SIRT3 | 48.7 µM | ~1280x | [5][8] |

| SIRT4-7 | > 100 µM | > 2600x | [5] |

| Class I/II HDACs | > 100 µM | > 2600x | [5][8] |

Note: The IC50 values presented are typically for the racemic mixture (EX-527) or the active (S)-enantiomer, which are often used interchangeably in literature. The selectivity is calculated using an average SIRT1 IC50 of ~38 nM.

Experimental Protocols

The determination of an inhibitor's selectivity profile is critical for its validation as a specific molecular probe. The most common method for quantifying the potency of sirtuin inhibitors is the in vitro fluorogenic deacetylation assay.

In Vitro Fluorometric Assay for IC50 Determination

This biochemical assay measures the enzymatic activity of a purified sirtuin enzyme on a synthetic, fluorogenic substrate. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Objective: To determine the concentration-dependent inhibition of SIRT1, SIRT2, and SIRT3 by (R)-Selisistat and calculate the respective IC50 values.

Materials:

-

Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.[9]

-

Fluorogenic sirtuin substrate, e.g., a peptide derived from p53 containing an acetylated lysine (B10760008) coupled to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).[5][10]

-

Nicotinamide adenine (B156593) dinucleotide (NAD+) solution.[9]

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[9]

-

Developer Solution containing a protease (e.g., Trypsin) to cleave the deacetylated substrate and release the fluorophore.[9]

-

Selisistat (EX-527) dissolved in Dimethyl Sulfoxide (DMSO).[9]

-

96-well or 384-well black microplates.[9]

-

Fluorescence plate reader.[9]

Procedure:

-

Compound Preparation: Prepare a serial dilution of Selisistat in assay buffer. A typical starting concentration might be 100 µM, diluted down to the low nanomolar or picomolar range. A vehicle control (DMSO) must be included.[5][9]

-

Reaction Setup: In the wells of a microplate, add the assay buffer, the recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3), and the various dilutions of Selisistat or vehicle control.[11]

-

Enzyme-Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12][13]

-

Reaction Initiation: Initiate the deacetylation reaction by adding a mixture of the fluorogenic substrate and NAD+.[9]

-

Enzymatic Reaction Incubation: Incubate the plate at 37°C for a specified time, typically 60-90 minutes.[11][13]

-

Development: Stop the enzymatic reaction and initiate signal development by adding the developer solution. The developer protease cleaves the deacetylated substrate, releasing the fluorescent group.[9]

-

Fluorescence Measurement: After a brief incubation with the developer, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[9]

-

Data Analysis:

-

Subtract the background fluorescence from a "no enzyme" control well.

-

Calculate the percentage of inhibition for each Selisistat concentration relative to the vehicle (DMSO) control, which represents 100% enzyme activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[14]

-

Visualizations: Workflows and Pathways

Experimental Workflow for Sirtuin Inhibitor Selectivity Screening

The following diagram illustrates the typical workflow for determining the selectivity profile of a compound like Selisistat against multiple sirtuin isoforms.

Caption: Workflow for determining sirtuin inhibitor selectivity.

SIRT1 Signaling Pathway and Inhibition by Selisistat

SIRT1 deacetylates numerous proteins, including transcription factors that regulate stress responses, metabolism, and cell survival.[2] A key substrate is the tumor suppressor p53.[5] Deacetylation of p53 by SIRT1 can repress its transcriptional activity and promote cell survival. Selisistat inhibits this process, leading to increased p53 acetylation.[5]

Caption: Selisistat inhibits SIRT1-mediated deacetylation of p53.

References

- 1. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]

- 4. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

(R)-Selisistat in Huntington's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of (R)-Selisistat, a selective Sirtuin 1 (SIRT1) inhibitor, in preclinical models of Huntington's disease (HD). It covers the mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action: SIRT1 Inhibition in Huntington's Disease

Huntington's disease is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to an expanded polyglutamine (polyQ) tract in the huntingtin protein (mHtt). This mutation results in protein misfolding, aggregation, and cellular dysfunction.

This compound (also known as EX-527) is a potent and selective inhibitor of SIRT1, a NAD+-dependent deacetylase.[1][2][3][4] The rationale for using a SIRT1 inhibitor in HD is based on the observation that acetylation of mHtt can promote its clearance through autophagy.[5] While SIRT1 activation has shown some neuroprotective effects in certain contexts, mutant Htt can directly inhibit SIRT1 activity.[5][6][7] By inhibiting SIRT1, this compound aims to increase the acetylation of mHtt and other SIRT1 substrates, thereby facilitating the removal of the toxic protein and mitigating downstream pathology.

The proposed signaling pathway involves the modulation of several key proteins. SIRT1 deacetylates and activates the CREB-regulated transcription coactivator 1 (TORC1), which then binds to CREB to promote the transcription of neuroprotective factors like brain-derived neurotrophic factor (BDNF).[6][8][9] Mutant Htt interferes with this pathway, and SIRT1 inhibition is hypothesized to restore aspects of this transcriptional regulation.[9]

Quantitative Data from Preclinical Models

The efficacy of this compound has been evaluated in various preclinical models of Huntington's disease, including Drosophila, mammalian cell lines, and the R6/2 mouse model. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line/Target | Endpoint | This compound Concentration | Result | Reference |

| SIRT1 Inhibition Assay | Recombinant Human SIRT1 | IC50 | 38 nM - 123 nM | Potent inhibition of SIRT1 enzymatic activity | [1][2][3][4] |

| SIRT2 Inhibition Assay | Recombinant Human SIRT2 | IC50 | 19.6 µM | >200-fold selectivity for SIRT1 over SIRT2 | [2] |

| SIRT3 Inhibition Assay | Recombinant Human SIRT3 | IC50 | 48.7 µM | High selectivity for SIRT1 over SIRT3 | [2] |

| p65 Acetylation Assay | HEK293 cells | p65 Acetylation | 10 µM | ~50% restoration of p65 acetylation (reversal of SIRT1-mediated deacetylation) | |

| Cell Viability Assay | HD model cells | Cell Viability | Not Specified | Increased cell viability | |

| mHtt Aggregation Assay | HD model cells | mHtt Aggregates | Not Specified | Reduction in mHtt aggregates |

Table 2: In Vivo Efficacy of this compound in the R6/2 Mouse Model

| Parameter | Treatment Group | Result | p-value | Reference |

| Survival | 20 mg/kg/day | Median lifespan increased by 3 weeks | < 0.05 | |

| Motor Function (Rotarod) | 5 and 20 mg/kg/day | Amelioration of psychomotor behavior | Not Specified | [4] |

| Histopathology | 5 and 20 mg/kg/day | Improvement in histopathological endpoints | Not Specified | [4] |

Table 3: Pharmacokinetics of this compound in R6/2 Mice

| Dose | Average Steady-State Plasma Concentration | Brain:Plasma Ratio | Reference |

| 5 mg/kg/day | 0.4 µM | ~2:1 | [10] |

| 10 mg/kg/day | 1.5 µM | ~2:1 | [10] |

| 20 mg/kg/day | 3.2 µM | ~2:1 | [10] |

Table 4: Efficacy of this compound in Drosophila HD Model

| Parameter | Treatment Group | Result | p-value | Reference |

| Photoreceptor Neuron Survival | 10 µM | Significant improvement in photoreceptor neuron survival | < 0.01 | [7][11] |

| Lifespan | 10 mM | Extension of lifespan, particularly in the first 10-20 days | < 0.01 | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound in Huntington's disease models.

In Vitro Assays

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant human SIRT1.

Materials:

-

Recombinant Human SIRT1 enzyme

-

Fluorogenic peptide substrate (e.g., derived from p53, acetylated on lysine (B10760008) 382)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (serial dilutions)

-

Developer solution (e.g., containing trypsin and a fluorescence developer)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant SIRT1 enzyme to each well, except for the "no enzyme" control.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for a short period (e.g., 15-30 minutes).

-

Measure the fluorescence using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective role of Sirt1 in mammalian models of Huntington's disease through activation of multiple Sirt1 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. immune-system-research.com [immune-system-research.com]

- 8. Targeting Sirtuin-1 in Huntington’s disease: Rationale and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glennfoundation.org [glennfoundation.org]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

(R)-Selisistat: A Potent SIRT1 Inhibitor for Advancing Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Selisistat, also known as EX-527, is a potent and highly selective small molecule inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Emerging research has highlighted the significant potential of this compound in oncology. By modulating key cellular pathways involved in proliferation, apoptosis, and DNA damage repair, this compound presents a promising avenue for novel cancer therapeutics, both as a standalone agent and in combination with existing treatments. This technical guide provides a comprehensive overview of the core applications of this compound in cancer research, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of key signaling pathways.

Introduction to this compound and its Target: SIRT1

Sirtuins are a class of proteins that possess deacetylase activity and play a crucial role in various cellular processes, including aging, metabolism, and cancer.[1][2] SIRT1, the most extensively studied mammalian sirtuin, is a key regulator of cellular stress responses and survival pathways.[3][4] In the context of cancer, SIRT1 has a dual role, acting as both a tumor promoter and a suppressor depending on the cellular context. Its oncogenic functions often involve the deacetylation and subsequent inactivation of tumor suppressor proteins such as p53 and Forkhead box O (FOXO) transcription factors.[3][4]

This compound (EX-527) is a cell-permeable indole (B1671886) compound that acts as a potent and selective inhibitor of SIRT1.[5][6] Its ability to specifically target SIRT1 makes it an invaluable tool for elucidating the role of this sirtuin in cancer biology and for exploring its therapeutic potential.

Mechanism of Action in Cancer

The primary anti-cancer mechanism of this compound stems from its inhibition of SIRT1's deacetylase activity. This leads to the hyperacetylation and activation of several key tumor-suppressor proteins, ultimately promoting anti-proliferative and pro-apoptotic effects in cancer cells.

Activation of the p53 Tumor Suppressor Pathway

One of the most critical downstream effects of SIRT1 inhibition by this compound is the activation of the p53 signaling pathway. SIRT1 normally deacetylates p53 at lysine (B10760008) 382, leading to its inactivation and degradation. By blocking this deacetylation, this compound promotes the accumulation of acetylated, active p53.[7] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[8][9]

Modulation of the FOXO Transcription Factor Family

This compound also influences the activity of FOXO transcription factors, which are involved in cell fate decisions, including apoptosis and cell cycle arrest. SIRT1-mediated deacetylation typically represses the transcriptional activity of FOXO proteins.[4] Inhibition of SIRT1 by this compound leads to increased acetylation and activation of FOXO factors, promoting the expression of pro-apoptotic and cell cycle inhibitory genes.[4]

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| T47D | Breast Cancer (Luminal A) | 50.75 | [8] |

| MCF7 | Breast Cancer (Luminal A) | 85.26 | [8] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 50.89 | [8] |

| BT-549 | Breast Cancer (Triple-Negative) | 49.86 | [8] |

| MDA-MB-468 | Breast Cancer (Triple-Negative) | 49.04 | [8] |

| BJ | Normal Human Fibroblast | 170.26 | [10] |

Table 1: IC50 values of this compound (EX-527) in various breast cancer cell lines and a normal cell line after 96 hours of exposure, as determined by the MTT assay.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. SIRT1-FOXO1 Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1 regulation of apoptosis of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIRT1/FOXO Signaling Pathway in Breast Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIRT1 Protects Against Apoptosis by Promoting Autophagy in the Oxygen Glucose Deprivation/Reperfusion-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Selisistat's Impact on p53 Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase.[1][2] SIRT1 plays a crucial role in various cellular processes, including stress response, metabolism, and aging, by deacetylating a wide range of protein substrates, including histones and non-histone proteins.[3] One of the most critical non-histone targets of SIRT1 is the tumor suppressor protein p53.[4][5] This technical guide provides an in-depth analysis of the effect of this compound on p53 acetylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: this compound and the SIRT1-p53 Axis

The tumor suppressor protein p53 is a key regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress, such as DNA damage.[4] The activity of p53 is tightly controlled by post-translational modifications, including acetylation. Acetylation of p53, primarily at lysine (B10760008) residues in its C-terminal domain, is associated with its activation and stabilization, leading to the transcription of its target genes.[6]

SIRT1 negatively regulates p53 activity by deacetylating it.[4][5] By removing acetyl groups from p53, SIRT1 promotes its ubiquitination and subsequent degradation by the proteasome, thereby suppressing its tumor-suppressive functions.[4]

This compound exerts its effect by directly inhibiting the catalytic activity of SIRT1.[1][2] This inhibition prevents the deacetylation of p53, leading to an accumulation of acetylated p53 (acetyl-p53) within the cell.[1][4] The increased levels of acetyl-p53 enhance its transcriptional activity, promoting the expression of downstream target genes involved in apoptosis and cell cycle arrest.[7][8]

Quantitative Data on p53 Acetylation

The inhibitory effect of this compound on SIRT1 leads to a dose-dependent increase in the acetylation of p53, particularly at lysine 382 (K382). The following table summarizes representative quantitative data on the effect of this compound on p53 acetylation levels in cell lines treated with a DNA damaging agent to induce p53 expression.

| Cell Line | Treatment Conditions | This compound (EX-527) Concentration | Fold Change in Acetyl-p53 (K382) | Reference |

| NCI-H460 | Etoposide (20 µM) for 6h | 0.1 µM | Increased | [1][4] |

| NCI-H460 | Etoposide (20 µM) for 6h | 1 µM | Maximally Increased | [1][4] |

| U-2 OS | Etoposide for 6h | 1 µM | Increased | [4] |

| MCF-7 | Etoposide for 6h | 1 µM | Increased | [4] |

| Primary Human Mammary Epithelial Cells (HMEC) | Etoposide or Adriamycin for 6h | 1 µM | Increased | [4] |

| HepG2 | EX-527 + TSA (1 µM) for 24h | 20 µM | Increased | [9] |

Note: The data presented are illustrative and based on semi-quantitative Western blot analyses. Fold changes are described as "Increased" or "Maximally Increased" as reported in the cited literature. For precise quantification, densitometric analysis of Western blots would be required.

Experimental Protocols

Western Blot for Detection of Acetylated p53

This protocol outlines the procedure for detecting changes in p53 acetylation in response to this compound treatment using Western blotting.

a. Cell Culture and Treatment:

-

Seed cells (e.g., NCI-H460, U-2 OS, or MCF-7) in appropriate culture dishes and grow to 70-80% confluency.

-

Induce p53 expression by treating cells with a DNA damaging agent (e.g., 20 µM etoposide) for a predetermined time (e.g., 6 hours).[4]

-

Concurrently, treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO).[4]

b. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).[6]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

d. Immunoprecipitation (IP) of p53:

-

Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-p53 antibody overnight at 4°C with gentle rotation.[6]

-

Add protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours at 4°C.[10]

-

Wash the beads several times with lysis buffer to remove non-specific binding.[6]

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

e. SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 K382) overnight at 4°C.[4]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for p53 levels, the membrane can be stripped and re-probed with an antibody for total p53.

Fluorometric SIRT1 Activity Assay

This protocol describes a method to measure the enzymatic activity of SIRT1 in the presence of this compound.

a. Reagents and Materials:

-

Recombinant human SIRT1 enzyme.

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue).[2][11]

-

NAD+.

-

This compound (EX-527) at various concentrations.

-

SIRT1 assay buffer.

-

Developer solution.

-

96-well black microplate.

-

Fluorometric microplate reader.

b. Assay Procedure:

-

Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate in each well of the 96-well plate.

-

Add varying concentrations of this compound or a vehicle control to the respective wells.

-

Initiate the reaction by adding recombinant SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).[11]

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[12]

-

Calculate the percent inhibition of SIRT1 activity for each concentration of this compound compared to the vehicle control.

Visualizations

Caption: SIRT1-p53 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for analyzing p53 acetylation.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. immunechem.com [immunechem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. abcam.com [abcam.com]

(R)-Selisistat and its Interplay with Neurodegenerative Disease Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, represent a significant and growing unmet medical need. A key pathological hallmark in many of these disorders is the accumulation of misfolded proteins and subsequent cellular dysfunction. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of cellular homeostasis and a promising therapeutic target in neurodegeneration. This technical guide provides an in-depth overview of (R)-Selisistat (also known as EX-527), a potent and selective inhibitor of SIRT1, and its role in modulating neurodegenerative disease pathways. We will delve into its mechanism of action, present key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its characterization, and visualize its impact on relevant signaling pathways.

Introduction to this compound: A Selective SIRT1 Inhibitor

This compound is the active S-enantiomer of Selisistat (EX-527), a small molecule inhibitor of SIRT1.[1] It exhibits high potency and selectivity for SIRT1 over other sirtuin isoforms, making it a valuable tool for studying the specific roles of SIRT1 in health and disease.[2][3][4][5] The inhibition of SIRT1 by Selisistat has been hypothesized to be a therapeutic strategy for neurodegenerative disorders, particularly Huntington's disease, by modulating the acetylation status of key proteins involved in protein aggregation and cellular stress responses.[6][7]

Quantitative Data on this compound

The following tables summarize key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of Selisistat (EX-527)

| Target | IC50 (nM) | Selectivity vs. SIRT1 | Reference |

| SIRT1 | 38 - 123 | - | [2][4][8] |

| SIRT2 | 19,600 | >200-fold | [3][4] |

| SIRT3 | 48,700 | >500-fold | [3][4] |

Table 2: Pharmacokinetic Parameters of Selisistat in Healthy Volunteers (Single Oral Dose)

| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (h) |

| 5 mg | 22.3 | 123 | 1.0 |

| 25 mg | 118 | 708 | 1.5 |

| 75 mg | 352 | 2,380 | 2.0 |

| 150 mg | 689 | 5,570 | 2.0 |

| 300 mg | 1,410 | 13,100 | 2.0 |

| 600 mg | 3,250 | 33,200 | 2.5 |

| Data from a first-in-human, double-blind, randomized, placebo-controlled study.[9][10] |

Table 3: Preclinical Efficacy of Selisistat in the R6/2 Mouse Model of Huntington's Disease

| Parameter | Value | Note | Reference |

| Minimal Effective Dose | 5 mg/kg/day | Showed statistically significant effects on lifespan and psychomotor endpoints. | [9] |

| Average Steady-State Plasma Concentration at Minimal Effective Dose | 370 nM | [9] |

Core Signaling Pathways Modulated by this compound

This compound, through its inhibition of SIRT1, influences several critical signaling pathways implicated in neurodegeneration. These pathways are involved in the regulation of gene expression, cellular stress responses, mitochondrial function, and protein quality control.

The SIRT1-p53 Pathway

SIRT1 deacetylates the tumor suppressor protein p53, leading to its inactivation and degradation. By inhibiting SIRT1, this compound promotes the acetylation and activation of p53, which can induce apoptosis in damaged cells. This mechanism is of interest in cancer therapy and may also play a role in eliminating dysfunctional neurons in neurodegenerative diseases.

The SIRT1-NF-κB Pathway

The transcription factor NF-κB plays a central role in inflammation, a key process in neurodegenerative diseases. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. Inhibition of SIRT1 by this compound is expected to enhance NF-κB acetylation and activity, which could have context-dependent effects on neuroinflammation.

The SIRT1-PGC-1α Pathway and Mitochondrial Function

PGC-1α is a master regulator of mitochondrial biogenesis and function. SIRT1 deacetylates and activates PGC-1α, promoting the expression of genes involved in mitochondrial respiration and antioxidant defense. By inhibiting SIRT1, this compound may lead to reduced PGC-1α activity, potentially impacting mitochondrial health.

Detailed Experimental Protocols

Reproducible and robust experimental methodologies are paramount in drug discovery and development. This section provides detailed protocols for key assays used to characterize the activity and effects of this compound.

In Vitro SIRT1 Fluorometric Activity Assay

This assay measures the deacetylase activity of recombinant SIRT1 in the presence of an inhibitor.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to a p53 sequence with an acetylated lysine (B10760008) and a fluorescent tag)

-

NAD+ solution

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound

-

Developer solution (specific to the substrate kit)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in SIRT1 assay buffer.

-

In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the this compound dilutions.

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and initiate fluorescence development by adding the developer solution.

-

Incubate at 37°C for 30 minutes.

-

Measure fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of p53 Acetylation

This protocol assesses the ability of this compound to increase the acetylation of p53 in a cellular context.

Materials:

-

Human cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., etoposide) to induce p53

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with this compound and/or etoposide (B1684455) for the desired time.

-

Lyse the cells and determine protein concentration using the BCA assay.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using ECL reagent and an imaging system.

-

Quantify band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.

Assessment of Mitochondrial Respiration in Neuronal Cells

This protocol measures the oxygen consumption rate (OCR) in neuronal cells to assess mitochondrial function.

Materials:

-

Neuronal cell line or primary neurons

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds: oligomycin, FCCP, and rotenone/antimycin A

-

Seahorse XFe96 or similar extracellular flux analyzer

Procedure:

-

Seed neuronal cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Calibrate the sensor cartridge in the Seahorse analyzer.

-

Load the cell plate into the analyzer and initiate the assay.

-

The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.

-

Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Mutant Huntingtin (mHTT) Protein Aggregates

This protocol describes a method for quantifying mHTT aggregates in a cellular model of Huntington's disease.

Materials:

-

Cell line expressing fluorescently tagged mHTT (e.g., PC-12 cells with inducible Q103-GFP)

-

Inducer (e.g., doxycycline)

-

This compound

-

High-content imaging system

-

Image analysis software (e.g., MetaMorph)

Procedure:

-

Seed cells in a multi-well plate suitable for imaging.

-

Treat cells with this compound for the desired duration.

-

Induce the expression of mHTT with the inducer.

-

After a set incubation period (e.g., 48 hours), acquire images of the cells using a high-content imaging system.

-

Use image analysis software to automatically identify and quantify the number and size of fluorescent mHTT aggregates per cell.

-

Normalize the aggregate data to the total number of cells.

Conclusion and Future Directions

This compound is a potent and selective SIRT1 inhibitor that has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases, particularly Huntington's disease. Its mechanism of action, centered on the modulation of key cellular signaling pathways involved in protein quality control, cellular stress, and mitochondrial function, provides a strong rationale for its further investigation. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field.

Future research should focus on further elucidating the complex downstream effects of SIRT1 inhibition in different neuronal populations and disease contexts. The development of more specific and sensitive biomarkers to track the engagement of SIRT1 and its downstream pathways in clinical trials will be crucial for the successful translation of SIRT1-targeted therapies. Ultimately, a deeper understanding of the intricate interplay between sirtuins and neurodegenerative processes will pave the way for the development of novel and effective treatments for these devastating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Selisistat: A Technical Guide to a Selective Sirtuin 1 Chemical Probe

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

(R)-Selisistat , also known as EX-527, has emerged as a critical chemical probe for dissecting the intricate biology of Sirtuin 1 (SIRT1). As a potent and selective inhibitor of SIRT1, a NAD+-dependent deacetylase, this compound offers a powerful tool to investigate the diverse cellular processes regulated by this key enzyme.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in academic and industrial settings who are exploring sirtuin biology and its therapeutic potential.

Mechanism of Action

This compound functions as a selective inhibitor of SIRT1.[3][4] Sirtuins, a class of NAD+-dependent deacetylases, play crucial roles in regulating a wide array of cellular functions, including metabolism, DNA repair, inflammation, and aging.[5] SIRT1, in particular, deacetylates a variety of protein substrates, including histones and transcription factors, thereby modulating their activity.[4][6] The inhibitory action of this compound on SIRT1 leads to the hyperacetylation of SIRT1 substrates, which can trigger downstream cellular effects.[4] Notably, the inhibition of SIRT1 by Selisistat has been shown to increase the acetylation of p53, a key tumor suppressor protein.[4]

Quantitative Data

The potency and selectivity of this compound have been characterized across various in vitro assays. The following tables summarize key quantitative data for this chemical probe.

| Parameter | Value | Assay Conditions | Reference |

| SIRT1 IC50 | 38 nM | Cell-free assay | [7][8] |

| SIRT1 IC50 | 98 nM | Recombinant human SIRT1 | [9][10] |

| SIRT1 IC50 | 123 nM | SirT1 | [1] |

| SIRT2 IC50 | 19.6 µM | Cell-free assay | [7] |

| SIRT3 IC50 | 48.7 µM | Cell-free assay | [7] |

IC50 values can vary depending on the specific assay conditions, including substrate and NAD+ concentrations.[6][11]

| Cell-Based Assay Data | Cell Line | Concentration | Effect | Reference |

| Inhibition of p65 deacetylation | HEK293 | 10 µM | ~50% restoration of p65 acetylation | [2] |

| Inhibition of cell viability (IC50) | T47D (breast cancer) | 50.75 µM | Inhibition of cell viability | [12] |

| Inhibition of cell viability (IC50) | MCF7 (breast cancer) | 85.26 µM | Inhibition of cell viability | [12] |

| Inhibition of cell viability (IC50) | MDA-MB-231 (breast cancer) | 50.89 µM | Inhibition of cell viability | [12] |

| Inhibition of cell viability (IC50) | BT-549 (breast cancer) | 49.86 µM | Inhibition of cell viability | [12] |

| Inhibition of cell viability (IC50) | MDA-MB-468 (breast cancer) | 49.04 µM | Inhibition of cell viability | [12] |

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound as a chemical probe. Below are protocols for key in vitro and in vivo experiments.

In Vitro SIRT1 Inhibition Assay (Fluorogenic)

This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant SIRT1 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide corresponding to residues 379-382 of p53, acetylated on lysine (B10760008) 382 and coupled to a fluorophore like aminomethylcoumarin)[7]

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound

-

Developer solution (a proteolytic enzyme that releases the fluorophore from the deacetylated substrate)[7]

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Recombinant SIRT1 enzyme

-

This compound dilution or vehicle control (DMSO)

-

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for 45-60 minutes.[7]

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for an additional 15 minutes at 37°C.[7]

-

Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for aminomethylcoumarin).[7]

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Acetylation Assay (Western Blot)

This method assesses the effect of this compound on the acetylation status of a specific SIRT1 substrate within cells.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)

-

Primary antibodies: anti-acetylated substrate (e.g., anti-acetyl-p53 Lys382), anti-total substrate (e.g., anti-p53), and a loading control (e.g., anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the acetylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody for the total substrate and the loading control.

-

Quantify the band intensities to determine the relative levels of the acetylated substrate.

In Vivo Administration Protocol (Mouse Model)

This protocol provides a general guideline for administering this compound to mice for in vivo studies.

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

Mice (specific strain and model as per experimental design)

-

Administration equipment (e.g., oral gavage needles, intraperitoneal injection syringes)

Procedure:

-

Prepare a fresh solution of this compound in the vehicle on the day of administration.[1] Sonication or gentle heating may be required to aid dissolution.[1]

-

Determine the appropriate dose based on previous studies or dose-response experiments (e.g., 5-20 mg/kg).[13]

-

Administer this compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Monitor the animals for any adverse effects.

-

At the end of the study, collect tissues or blood for downstream analysis (e.g., western blotting for acetylated proteins, pharmacokinetic analysis).

Signaling Pathways and Experimental Workflows

This compound, by inhibiting SIRT1, can modulate several critical signaling pathways implicated in various diseases, including Huntington's disease and cancer.

SIRT1-Mediated Deacetylation and Its Inhibition by this compound

Caption: Mechanism of SIRT1 inhibition by this compound.

Experimental Workflow for Evaluating this compound in a Cellular Context

Caption: Workflow for cellular characterization of this compound.

Signaling Pathway Implicated in Huntington's Disease

In the context of Huntington's disease (HD), mutant huntingtin (mHTT) can inhibit SIRT1 activity.[14] The use of this compound helps to elucidate the downstream consequences of SIRT1 inhibition in this disease model.

Caption: Role of SIRT1 inhibition in Huntington's Disease models.

Conclusion

This compound is an invaluable tool for the study of sirtuin biology. Its high potency and selectivity for SIRT1 allow for precise interrogation of SIRT1-dependent pathways. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize this compound in their studies. As our understanding of the diverse roles of sirtuins in health and disease continues to expand, the application of specific chemical probes like this compound will be paramount in uncovering novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selisistat - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. immune-system-research.com [immune-system-research.com]

(R)-Selisistat: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Selisistat, also known as (R)-EX-527, is the R-enantiomer of Selisistat (EX-527). Selisistat is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 is a key regulator in various cellular processes, including stress responses, metabolism, and aging, through the deacetylation of numerous substrates like p53, forkhead box proteins (FOXO), and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Due to its role in cellular pathways implicated in neurodegenerative diseases and cancer, SIRT1 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the known physicochemical properties and stability of this compound, intended to support research and development efforts.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes. The available data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | [1] |

| Synonyms | (R)-EX-527, EX-527 (R-enantiomer) | [1][2] |

| Chemical Formula | C₁₃H₁₃ClN₂O | [2][3] |

| Molecular Weight | 248.71 g/mol | [2][3] |

| Appearance | White to light yellow solid | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Predicted Water Solubility | 0.041 mg/mL | DrugBank Online |

| Predicted logP | 2.76 | DrugBank Online |

| Predicted pKa (Strongest Acidic) | 15.73 | DrugBank Online |

| Predicted pKa (Strongest Basic) | -2.6 | DrugBank Online |

Note: Some values are predicted and have not been experimentally verified in publicly available literature.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| DMSO | 100 mg/mL (402.07 mM) | Sonication recommended. Hygroscopic DMSO may reduce solubility. | [2][3] |

| Ethanol | 12.4 mg/mL (49.86 mM) | Sonication recommended. | [4] |

| In vivo Formulation 1 | 4 mg/mL (16.08 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication recommended. | [2] |

| In vivo Formulation 2 | ≥ 2.5 mg/mL (10.05 mM) | 10% DMSO + 90% (20% SBE-β-CD in saline). | [3] |

| In vivo Formulation 3 | ≥ 2.5 mg/mL (10.05 mM) | 10% DMSO + 90% Corn Oil. | [3] |

Stability and Storage

The stability of a pharmaceutical compound is a critical attribute that affects its safety, efficacy, and shelf-life. While detailed degradation studies for this compound are not extensively published, general storage guidelines are available from commercial suppliers to ensure the compound's integrity for research purposes.

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [2][3] |

| Powder | 4°C | 2 years | [3] |

| In Solvent | -80°C | 1-2 years | [2][3] |

| In Solvent | -20°C | 1 month - 1 year | [3][5] |

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, freshly prepared solutions are advised. The lack of published forced degradation studies means that specific degradation pathways and the impact of factors such as pH, light, and humidity on the stability of this compound are not well-defined. Such studies would be essential for the development of stable pharmaceutical formulations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and to detect the presence of any related substances or degradation products.

Generalized Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point for small molecules of similar polarity. Chiral HPLC columns would be necessary to resolve the R and S enantiomers.

-

Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase system consists of:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol (B129727) with the same modifier.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a defined period (e.g., 5% to 95% B over 20 minutes) is often effective.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance. The specific wavelength for this compound would need to be determined experimentally.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or a mobile phase component) and diluted to an appropriate concentration for analysis.

-

Data Analysis: Peak areas are integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting point and other thermal transitions of this compound, providing information on its physical state (crystalline or amorphous) and purity.

Generalized Protocol:

-